3-Amino-3-methylpyrrolidin-2-one hydrochloride
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Overview
Description
3-Amino-3-methylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylpyrrolidin-2-one hydrochloride typically involves the reaction of 3-methylpyrrolidin-2-one with an appropriate amine source under controlled conditions. One common method involves the use of methylamine as the amine source. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
3-Amino-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.
Pyrrolidinone: The parent compound of 3-Amino-3-methylpyrrolidin-2-one, known for its diverse biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl and amino groups, used in asymmetric synthesis.
Uniqueness
3-Amino-3-methylpyrrolidin-2-one hydrochloride is unique due to the presence of both an amino group and a methyl group on the pyrrolidinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H11ClN2O |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
3-amino-3-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-5(6)2-3-7-4(5)8;/h2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
AUVOATVTVGACQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1=O)N.Cl |
Origin of Product |
United States |
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